

Crystal Structure Analysis of 4-(4-aminophenoxy)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Aminophenoxy)benzonitrile

Cat. No.: B112091

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Disclaimer: As of the compilation of this guide, a definitive crystal structure for **4-(4-aminophenoxy)benzonitrile** has not been publicly deposited in crystallographic databases. This document, therefore, presents a technical framework based on the analysis of closely related analogues and established methodologies. The provided data and protocols serve as a robust reference for researchers undertaking the experimental determination of this structure.

Introduction

4-(4-aminophenoxy)benzonitrile is a diaryl ether derivative incorporating both an amino and a nitrile functional group. Such molecules are of significant interest in medicinal chemistry and materials science due to their potential as scaffolds for drug candidates and as building blocks for high-performance polymers. The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and intermolecular interactions. This information is critical for rational drug design, polymorphism screening, and the development of new materials.

This guide provides a comprehensive overview of the methodologies required for the synthesis, crystallization, and structural analysis of **4-(4-aminophenoxy)benzonitrile**. It includes quantitative crystallographic data from analogous compounds to offer a comparative reference.

Experimental Protocols

Synthesis of 4-(4-aminophenoxy)benzonitrile

The synthesis of diaryl ethers can be achieved through several established methods, most notably the Ullmann condensation and the Chan-Lam C-O cross-coupling reaction. A plausible route for the synthesis of the title compound is outlined below.

Proposed Synthesis via Ullmann-type Reaction:

A mixture of 4-aminophenol and 4-chlorobenzonitrile or 4-fluorobenzonitrile, along with a copper catalyst (such as CuI) and a base (e.g., potassium carbonate), is heated in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, poured into water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.

Single Crystal Growth

Obtaining diffraction-quality single crystals is a critical step.[\[1\]](#) A common and effective method is slow evaporation:

- Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to form a saturated or near-saturated solution.
- Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This process should be undisturbed and protected from vibrations.
- Crystal Harvesting: Once suitable crystals have formed, they are carefully selected under a microscope and mounted for X-ray analysis.[\[1\]](#)

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure from a single crystal is a non-destructive technique that provides detailed information on bond lengths, angles, and crystal packing.[\[2\]](#)

- Crystal Mounting: A selected single crystal is mounted on a goniometer head.[\[1\]](#)
- Data Collection: The crystal is placed in a single-crystal X-ray diffractometer.[\[3\]](#) X-rays (commonly from a Mo or Cu source) are directed at the crystal, which is rotated to collect a

full sphere of diffraction data.^[2]^[3] The diffraction pattern is recorded by an area detector.^[3]

- Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods (e.g., using software like SHELXS) and refined by full-matrix least-squares on F^2 (e.g., using SHELXL).^[4] This process refines the atomic positions, and thermal parameters to best fit the experimental diffraction data.

Data Presentation: Crystallographic Data of Analogous Compounds

In the absence of data for **4-(4-aminophenoxy)benzonitrile**, the crystallographic data for 2-amino-4-chlorobenzonitrile, a related aminobenzonitrile derivative, is presented as a reference.^[5] Additionally, key identifiers for the crystal structure of 4-(4-methylphenoxy)benzonitrile, a very close structural analogue, are provided.^[6]

Table 1: Crystallographic Data for 2-amino-4-chlorobenzonitrile^[5]

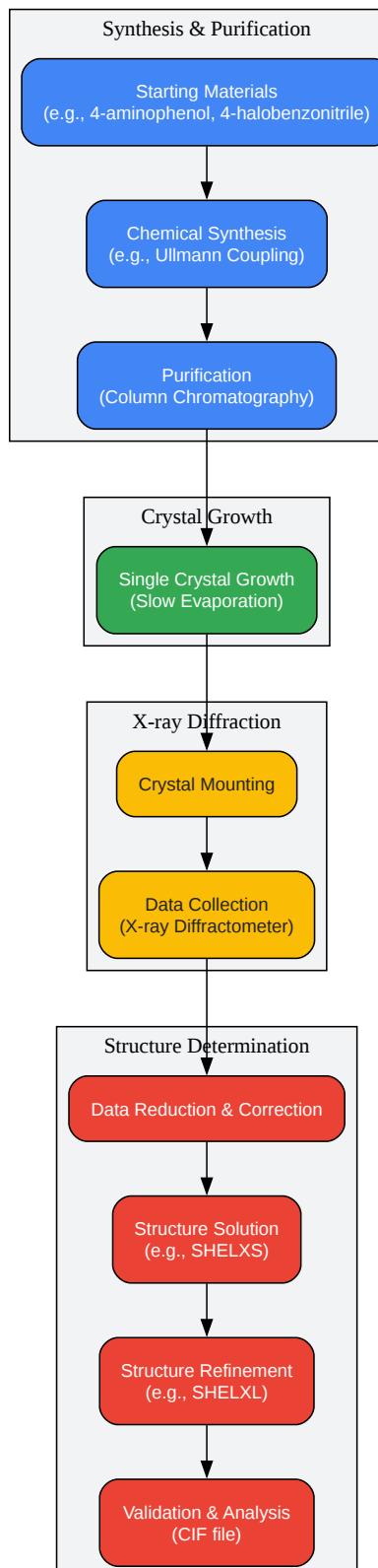
Parameter	Value
Chemical Formula	C ₇ H ₅ CIN ₂
Molecular Mass	152.58 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	3.8924 (9)
b (Å)	6.7886 (15)
c (Å)	13.838 (3)
α (°)	77.559 (16)
β (°)	88.898 (17)
γ (°)	83.021 (17)
Volume (Å ³)	354.41 (14)
Z	2
Temperature (K)	293
Radiation type	Mo Kα
R [F ² > 2σ(F ²)]	0.072
wR(F ²)	0.158

Table 2: Identification of 4-(4-methylphenoxy)benzonitrile Crystal Structure[6]

Identifier	Value
CCDC Number	265013
Associated DOI	10.1039/b502516h

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like **4-(4-aminophenoxy)benzonitrile**.



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Workflow for Crystal Structure Analysis.

Conclusion

This technical guide outlines the necessary experimental framework for the comprehensive crystal structure analysis of **4-(4-aminophenoxy)benzonitrile**. While a definitive structure remains to be determined, the provided protocols for synthesis, crystallization, and X-ray diffraction are based on well-established chemical principles. The crystallographic data from analogous compounds serve as a valuable benchmark for future experimental work. The successful elucidation of this crystal structure will provide crucial insights for its potential applications in drug development and materials science, enabling a deeper understanding of its structure-property relationships.

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